molecular formula C9H7BrO B6268714 3-bromo-5-methyl-1-benzofuran CAS No. 1388071-39-3

3-bromo-5-methyl-1-benzofuran

Cat. No.: B6268714
CAS No.: 1388071-39-3
M. Wt: 211.1
InChI Key:
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Description

3-bromo-5-methyl-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-1-benzofuran typically involves the bromination of 5-methyl-1-benzofuran. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methyl-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of 3-bromo-5-formyl-1-benzofuran or 3-bromo-5-carboxy-1-benzofuran.

    Reduction: Formation of 5-methyl-1-benzofuran or other reduced derivatives.

Scientific Research Applications

3-bromo-5-methyl-1-benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and methyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-benzofuran: Lacks the methyl group at the 5-position.

    3-methyl-1-benzofuran: Lacks the bromine atom at the 3-position.

    3-bromo-1-benzofuran: Lacks the methyl group at the 5-position.

Uniqueness

3-bromo-5-methyl-1-benzofuran is unique due to the presence of both the bromine atom and methyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-methyl-1-benzofuran involves the bromination of 5-methyl-1-benzofuran using bromine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "5-methyl-1-benzofuran", "Bromine", "Lewis acid catalyst (such as FeBr3 or AlBr3)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 5-methyl-1-benzofuran in a solvent such as dichloromethane or chloroform.", "Add a Lewis acid catalyst such as FeBr3 or AlBr3 to the solution.", "Slowly add bromine to the solution while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water to the solution.", "Extract the product with a solvent such as diethyl ether or ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter and concentrate the product under reduced pressure to obtain 3-bromo-5-methyl-1-benzofuran." ] }

CAS No.

1388071-39-3

Molecular Formula

C9H7BrO

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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